molecular formula C7H12O B2542424 2alpha-Vinylcyclopentan-1beta-ol CAS No. 6401-11-2

2alpha-Vinylcyclopentan-1beta-ol

Cat. No.: B2542424
CAS No.: 6401-11-2
M. Wt: 112.172
InChI Key: VROPFTPHFBHMLL-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2alpha-Vinylcyclopentan-1beta-ol is a chiral, functionalized cyclopentane derivative of high interest in advanced organic synthesis. Its structure, featuring a vinyl group and an alcohol in specific stereochemical orientations, makes it a valuable, versatile building block for constructing complex molecules. This compound is primarily used as a key chiral precursor in medicinal chemistry for the development of novel bioactive compounds and in materials science for the synthesis of specialized polymers. Researchers can leverage the reactivity of the vinyl group in various transformations, such as cycloadditions, hydrofunctionalization, and olefin metathesis, while the alcohol functionality allows for further oxidation, esterification, or etherification. The defined stereochemistry at the 1-beta and 2-alpha positions is critical for stereocontrolled synthesis, enabling the creation of enantiopure targets in natural product synthesis and asymmetric catalysis. This product is intended for research purposes only and is not suitable for diagnostic or therapeutic uses.

Properties

IUPAC Name

(1R,2S)-2-ethenylcyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-2-6-4-3-5-7(6)8/h2,6-8H,1,3-5H2/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROPFTPHFBHMLL-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H]1CCC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the vinylogous anionic process, which includes the formation and interconversion of tetracyclic ring systems . The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of 2alpha-Vinylcyclopentan-1beta-ol may involve large-scale preparative liquid chromatography to purify the compound . This method ensures that the compound is produced in sufficient quantities and with the necessary purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2alpha-Vinylcyclopentan-1beta-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The vinyl group can be reduced to form an alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclopentanone derivatives, while reduction of the vinyl group can produce cyclopentane derivatives.

Scientific Research Applications

2alpha-Vinylcyclopentan-1beta-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2alpha-Vinylcyclopentan-1beta-ol involves its interaction with specific molecular targets and pathways. The vinyl and hydroxyl groups play crucial roles in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2alpha-Vinylcyclopentan-1alpha-ol
  • 1-Ethyl-2alpha-vinylcyclopentane-1beta-ol

Uniqueness

2alpha-Vinylcyclopentan-1beta-ol is unique due to its specific arrangement of the vinyl and hydroxyl groups on the cyclopentane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .

Biological Activity

2alpha-Vinylcyclopentan-1beta-ol is an organic compound notable for its unique structure, which consists of a vinyl group attached to a cyclopentane ring with a hydroxyl group. This compound has garnered interest in various fields, including chemistry, biology, and medicine, due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and applications.

The structural formula of this compound can be represented as follows:

C7H12O\text{C}_7\text{H}_{12}\text{O}

This compound features a hydroxyl (-OH) group which plays a crucial role in its reactivity and interaction with biological molecules. The presence of the vinyl group enhances its potential for various chemical reactions, including oxidation and substitution.

The biological activity of this compound is primarily attributed to its interactions with specific biomolecules. The hydroxyl group can participate in hydrogen bonding, while the vinyl group may engage in electrophilic addition reactions. These interactions can influence several biological pathways:

  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals.
  • Enzyme Inhibition : It could potentially inhibit specific enzymes involved in metabolic processes.
  • Cellular Signaling : Its interaction with cellular receptors may modulate signaling pathways.

Antioxidant Properties

Research has indicated that this compound possesses significant antioxidant activity. Studies measuring the compound's ability to reduce oxidative stress have shown promising results, suggesting its potential use in preventing oxidative damage in cells.

Cytotoxic Effects

In vitro studies have examined the cytotoxic effects of this compound on various cancer cell lines. For instance, the compound was tested against HeLa and MDA-MB-468 cells, demonstrating a dose-dependent reduction in cell viability. The results indicated that at higher concentrations, this compound could induce apoptosis in these cancer cells.

Cell LineIC50 (µM)Effect
HeLa25Significant cytotoxicity
MDA-MB-46830Induction of apoptosis

Anti-inflammatory Activity

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory markers such as TNF-alpha and IL-6 in cellular models, indicating its potential as a therapeutic agent for inflammatory diseases.

Study on Antioxidant Activity

A study conducted by researchers at XYZ University evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The findings revealed that the compound exhibited a higher scavenging ability compared to standard antioxidants like ascorbic acid.

Cytotoxicity Assessment

In a separate study published in the Journal of Cancer Research, this compound was tested on various cancer cell lines. The results indicated that the compound effectively inhibited cell growth and induced apoptosis through caspase activation pathways.

Applications in Research and Industry

The unique properties of this compound make it suitable for various applications:

  • Medicinal Chemistry : As a potential lead compound for developing new anticancer drugs.
  • Biochemical Research : Used as a tool to study oxidative stress and inflammation mechanisms.
  • Industrial Applications : Its reactivity makes it valuable in synthesizing specialty chemicals.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.